1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene is an organic compound characterized by its unique combination of functional groups, including iodine, methoxy, and trifluoromethylthio substituents. Its molecular formula is CHFIOS, and it has a molar mass of 364.12 g/mol. The compound exhibits a predicted density of 1.81 g/cm and a boiling point of approximately 280 °C. The presence of these diverse functional groups contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry.
The synthesis of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene typically involves multiple steps:
These synthetic routes may be optimized for yield and purity, often employing continuous flow reactors in industrial applications.
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene has potential applications in:
Research into the interaction studies of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene focuses on its reactivity with biological systems and other chemical entities. The trifluoromethylthio group enhances the compound's ability to engage in hydrogen bonding and van der Waals interactions, which can influence its pharmacokinetic properties and biological activity .
Several compounds share structural similarities with 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene | Fluoro instead of iodo | Potentially different reactivity due to fluorine's electronegativity |
| 1-Iodo-3,4-dimethoxybenzene | Lacks trifluoromethylthio group | Simpler structure may lead to different applications |
| 1-Fluoro-3-methoxy-4-(trifluoromethylthio)benzene | Fluoro instead of iodo; fewer methoxy groups | Variations in electronic properties due to substitutions |
The uniqueness of 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene lies in its combination of iodine and trifluoromethylthio groups along with two methoxy substituents, which collectively enhance its reactivity and potential utility in various chemical applications .